5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride
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Overview
Description
5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3 and its molecular weight is 276.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized novel compounds involving the benzimidazole moiety, such as 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which have demonstrated antibacterial and antifungal activities. These activities were comparable to standard drugs like Streptomycin, Benzyl penicillin, and Fluconazole, indicating their potential as antimicrobial agents (V. Reddy & K. R. Reddy, 2010).
Anticancer Applications
The synthesis of benzimidazoles bearing an oxadiazole nucleus has shown significant anticancer activity in vitro. These compounds were tested at the National Cancer Institute (NCI), USA, indicating their potential as anticancer agents. A specific compound within this series emerged as a lead compound, showing significant growth inhibition activity (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).
Novel Synthetic Approaches
A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach has been developed to synthesize functionalized benzimidazoimidazoles, providing a novel pathway for the creation of complex molecules potentially useful in a variety of biological applications (L. Veltri et al., 2018).
Bio-Imaging Applications
Certain benzimidazole compounds have been explored for bio-imaging applications. For instance, a highly stable luminescent Zn5 cluster was synthesized for use in bio-imaging, demonstrating its potential in detecting small tumors in vivo and in vitro. This application underscores the versatility of benzimidazole derivatives in medical diagnostics (Ming‐Hua Zeng et al., 2016).
Sensing Applications
Cd(II)-organic frameworks incorporating benzimidazole derivatives have been developed for multi-responsive probes, capable of detecting various substances like levofloxacin, benzaldehyde, and Fe3+ ions. These materials exhibit high thermal durability and water stability, making them suitable for various sensing applications (Yuanyuan Su, L. Fu, & G. Cui, 2021).
Future Directions
Mechanism of Action
Target of Action
Imidazole compounds, which this compound is a derivative of, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the imidazole ring in the compound can act as a ligand, binding to metal ions in enzymes and influencing their activity. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding. Additionally, the compound can interact with proteins involved in signal transduction pathways, potentially modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. These changes can alter gene expression patterns, impacting cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular energy production and metabolic activity .
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRFQSLBBJWMBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94276-03-6 |
Source
|
Record name | 1H-benzimidazolemethylbutylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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